molecular formula C7H11BrN2O B2811161 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856073-17-0

4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole

Cat. No. B2811161
CAS RN: 1856073-17-0
M. Wt: 219.082
InChI Key: ZBDFBYMPSZUDTH-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The bromo, ethyl, and methoxymethyl substituents on the pyrazole ring can significantly alter the properties of the molecule .


Synthesis Analysis

The synthesis of pyrazole derivatives usually involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The bromo, ethyl, and methoxymethyl groups can be introduced through further reactions, but the specific synthesis route would depend on the exact positions of these substituents on the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a bromo group at the 4-position, an ethyl group at the 1-position, and a methoxymethyl group at the 3-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The presence of the bromo, ethyl, and methoxymethyl substituents would influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the bromo, ethyl, and methoxymethyl substituents. These groups could affect properties such as solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of a pyrazole derivative would depend on its specific structure and the biological system in which it is acting. Pyrazoles are known to have diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole” would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing new pyrazole derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

4-bromo-1-ethyl-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDFBYMPSZUDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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